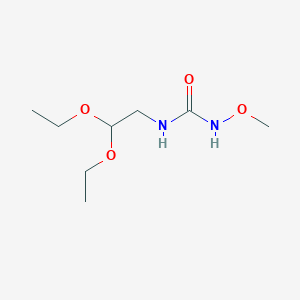

1-(2,2-Diethoxyethyl)-3-methoxyurea

Description

BenchChem offers high-quality 1-(2,2-Diethoxyethyl)-3-methoxyurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2-Diethoxyethyl)-3-methoxyurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-3-methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4/c1-4-13-7(14-5-2)6-9-8(11)10-12-3/h7H,4-6H2,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXLZXJRTXHILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)NOC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553025 | |

| Record name | N-(2,2-Diethoxyethyl)-N'-methoxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116451-49-1 | |

| Record name | N-(2,2-Diethoxyethyl)-N'-methoxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-(2,2-Diethoxyethyl)-3-methoxyurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(2,2-diethoxyethyl)-3-methoxyurea. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway based on established organic chemistry principles, alongside predicted characterization data derived from analogous structures. The proposed synthesis involves a two-step process: the preparation of methoxyisocyanate followed by its reaction with aminoacetaldehyde diethyl acetal. This guide offers detailed, albeit hypothetical, experimental protocols and summarizes the expected quantitative data in structured tables. Furthermore, a clear workflow for the proposed synthesis is visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related compounds.

Introduction

Urea derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The structural diversity of ureas, achieved through substitution on their nitrogen atoms, allows for the fine-tuning of their biological and physical properties. The target molecule, 1-(2,2-diethoxyethyl)-3-methoxyurea, incorporates a diethoxyethyl group, which can be considered a protected aldehyde functionality, and a methoxyurea moiety. This unique combination of functional groups suggests potential for further chemical transformations and exploration of its biological activity. This guide presents a theoretical framework for the synthesis and characterization of this compound to facilitate future experimental investigations.

Proposed Synthesis

A feasible and widely used method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate. Therefore, a two-step synthetic route is proposed for 1-(2,2-diethoxyethyl)-3-methoxyurea. The first step involves the preparation of the key intermediate, methoxyisocyanate, from methoxyamine hydrochloride. The second step is the nucleophilic addition of aminoacetaldehyde diethyl acetal to methoxyisocyanate.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on general procedures for similar reactions and should be optimized for safety and efficiency in a laboratory setting.

Synthesis of Methoxyisocyanate

Materials:

-

Methoxyamine hydrochloride

-

Triphosgene

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methoxyamine hydrochloride.

-

Anhydrous DCM is added to the flask to create a suspension.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of triphosgene in anhydrous DCM is added dropwise to the stirred suspension via the dropping funnel.

-

Triethylamine is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours) under a nitrogen atmosphere.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride salt.

-

The filtrate, containing the methoxyisocyanate, is used directly in the next step without further purification to avoid potential decomposition.

Synthesis of 1-(2,2-Diethoxyethyl)-3-methoxyurea

Materials:

-

Solution of Methoxyisocyanate in DCM (from step 3.1)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

To the freshly prepared solution of methoxyisocyanate in DCM at 0 °C, a solution of aminoacetaldehyde diethyl acetal in anhydrous DCM is added dropwise with stirring.

-

The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature.

-

The reaction is monitored by TLC until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2,2-diethoxyethyl)-3-methoxyurea.

Characterization Data (Predicted)

The following tables summarize the predicted physical and spectroscopic data for 1-(2,2-diethoxyethyl)-3-methoxyurea based on its chemical structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Predicted Value | Reference |

| Molecular Formula | C8H18N2O4 | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Colorless to pale yellow oil or a low melting solid. | |

| Solubility | Soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate, and Methanol. | |

| Boiling Point | Not available; likely high boiling and may decompose upon distillation. | |

| Melting Point | Not available. |

Predicted Spectroscopic Data

4.2.1. 1H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.20 | Triplet | 6H | -OCH2CH3 |

| ~ 3.30 | Triplet | 2H | -NH-CH2 -CH(OEt)2 |

| ~ 3.50-3.70 | Quartet | 4H | -OCH2 CH3 |

| ~ 3.75 | Singlet | 3H | -OCH3 |

| ~ 4.50 | Triplet | 1H | -CH2-CH (OEt)2 |

| ~ 6.50 | Broad Singlet | 1H | -NH -CH2- |

| ~ 7.50 | Broad Singlet | 1H | -C(=O)-NH -OCH3 |

4.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 15.0 | -OCH2CH3 |

| ~ 42.0 | -NH-CH2 -CH(OEt)2 |

| ~ 62.0 | -OCH2 CH3 |

| ~ 64.0 | -OCH3 |

| ~ 101.0 | -CH2-CH (OEt)2 |

| ~ 158.0 | C =O |

4.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

| ~ 3300-3400 | N-H stretching vibrations |

| ~ 2850-2980 | C-H stretching vibrations (aliphatic) |

| ~ 1640-1680 | C=O stretching vibration (Amide I band) |

| ~ 1540-1580 | N-H bending vibration (Amide II band) |

| ~ 1050-1150 | C-O stretching vibrations (acetal) |

4.2.4. Mass Spectrometry (MS)

| m/z | Assignment |

| 207.1345 | [M+H]+ (Calculated for C8H19N2O4+) |

| 229.1164 | [M+Na]+ (Calculated for C8H18N2O4Na+) |

| 161 | [M - OCH3 - H2O]+ or other fragmentation pathways |

| 133 | [CH(OEt)2CH2NH2+H]+ |

| 103 | [CH(OEt)2]+ |

| 76 | [NH2CONHOH+H]+ |

Safety and Handling

-

General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Triphosgene: Triphosgene is a toxic and corrosive solid that releases phosgene gas upon contact with moisture. It should be handled with extreme caution.

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers. Inhalation and skin contact should be avoided.

-

Solvents: Organic solvents used in the synthesis are flammable and may be toxic. Avoid inhalation and contact with skin.

Conclusion

This technical guide provides a hypothetical yet plausible pathway for the synthesis and characterization of 1-(2,2-diethoxyethyl)-3-methoxyurea. The proposed two-step synthesis, involving the formation of methoxyisocyanate followed by its reaction with aminoacetaldehyde diethyl acetal, is based on well-established chemical reactions. The predicted characterization data offers a benchmark for researchers who undertake the experimental validation of this synthesis. The information presented herein is intended to stimulate further research into this novel compound and its potential applications in various scientific fields. It is imperative that all proposed experimental procedures be rigorously evaluated for safety and optimized for performance in a controlled laboratory setting.

References

- 1. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-diethoxyethyl)-3-methoxyurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the urea derivative, 1-(2,2-diethoxyethyl)-3-methoxyurea. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines available predicted data with established, general experimental protocols for the physicochemical characterization of novel chemical entities. The urea functional group is a key component in numerous pharmaceuticals, making the understanding of the properties of its derivatives crucial for drug discovery and development.[1][2][3] This guide is intended to serve as a foundational resource for researchers working with or considering the use of 1-(2,2-diethoxyethyl)-3-methoxyurea, providing both the available data and a roadmap for its experimental validation.

Chemical Identity and Computed Properties

1-(2,2-diethoxyethyl)-3-methoxyurea is a urea derivative with the chemical formula C8H18N2O4.[4] The following table summarizes its key identifiers and computed physicochemical properties. It is important to note that the pKa and other related properties are predicted values and should be confirmed through experimental analysis.[4]

| Identifier/Property | Value | Source |

| IUPAC Name | 1-(2,2-diethoxyethyl)-3-methoxyurea | N/A |

| CAS Number | 116451-49-1 | [4] |

| Molecular Formula | C8H18N2O4 | [4] |

| Molecular Weight | 206.2395 g/mol | [4] |

| Canonical SMILES | CCOC(CNC(=O)NOC)OCC | [4] |

| InChI Key | BHXLZXJRTXHILL-UHFFFAOYSA-N | [4] |

| Predicted pKa | 12.92 ± 0.46 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 7 | [4] |

| Topological Polar Surface Area | 68.8 Ų | [4] |

General Experimental Protocols for Physicochemical Characterization

The following sections outline standard experimental methodologies for determining the key physicochemical properties of a novel compound like 1-(2,2-diethoxyethyl)-3-methoxyurea. These protocols are based on established practices in pharmaceutical profiling and drug discovery.[5][6][7][8]

Determination of Melting Point

Methodology: The melting point can be determined using a digital melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it is completely liquid is recorded. This provides an indication of the purity of the compound.

Determination of Boiling Point

Methodology: For non-thermolabile liquids at atmospheric pressure, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For high-boiling point or thermally sensitive compounds, vacuum distillation is employed to lower the boiling point.

Solubility Assessment

Methodology: Thermodynamic solubility is a critical parameter in drug discovery.[5][6][9] A standard method involves the shake-flask technique. An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at various pH values). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Determination of pKa

Methodology: The ionization constant (pKa) can be determined experimentally using potentiometric titration. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant. The pKa value is then determined from the inflection point of the resulting titration curve. Spectrophotometric methods can also be used, where the UV-Vis spectrum of the compound is recorded at various pH values. The pKa is then calculated from the changes in absorbance.

Determination of Lipophilicity (LogP/LogD)

Methodology: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach. A solution of the compound is prepared in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase. For ionizable compounds, the distribution coefficient (LogD) is determined at a specific pH, typically 7.4, to represent physiological conditions. High-throughput methods using reversed-phase HPLC are also commonly employed to estimate LogP values.

Logical Workflow for Synthesis and Characterization

The synthesis of urea derivatives can be achieved through various chemical methodologies.[1][2][3] A common approach involves the reaction of an amine with an isocyanate.[1] The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of a novel urea compound like 1-(2,2-diethoxyethyl)-3-methoxyurea.

Caption: General workflow for the synthesis and physicochemical characterization of a novel urea compound.

Conclusion

While specific experimental data for 1-(2,2-diethoxyethyl)-3-methoxyurea remains scarce in the public domain, this guide provides the currently available computed data and outlines the necessary experimental protocols for its thorough physicochemical characterization. The provided workflow offers a systematic approach for researchers to synthesize and evaluate this and other novel urea derivatives. A comprehensive understanding of these properties is fundamental for any further investigation into the potential applications of this compound in drug discovery and development.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 6. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

Technical Summary: 1-(2,2-diethoxyethyl)-3-methoxyurea (CAS 116451-49-1)

Disclaimer: Limited publicly available scientific literature and experimental data exist for 1-(2,2-diethoxyethyl)-3-methoxyurea. This document summarizes available information, primarily from chemical databases, and presents a hypothetical synthesis scheme based on general organic chemistry principles. A comprehensive technical guide with detailed experimental validation is not possible at this time.

Chemical Identity and Properties

1-(2,2-diethoxyethyl)-3-methoxyurea is a chemical compound with the CAS number 116451-49-1.[1] It is a substituted urea derivative containing both diethoxyethyl and methoxy functional groups.

| Property | Value | Source |

| CAS Number | 116451-49-1 | [1] |

| Molecular Formula | C₈H₁₈N₂O₄ | [1] |

| Molecular Weight | 206.24 g/mol | |

| Synonyms | N-(2,2-diethoxyethyl)-N'-methoxyurea | [1] |

| Predicted pKa | 12.92 ± 0.46 | [1] |

Potential Synthesis Pathway (Hypothetical)

A plausible synthetic route to 1-(2,2-diethoxyethyl)-3-methoxyurea would involve the reaction of aminoacetaldehyde diethyl acetal with methoxy isocyanate. This is a standard method for the formation of substituted ureas.

Potential Applications in Research

While no specific applications for 1-(2,2-diethoxyethyl)-3-methoxyurea have been documented in peer-reviewed literature, substituted ureas are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities and are core structures in several approved drugs. The presence of the methoxyurea moiety suggests potential for investigation in areas such as:

-

Enzyme Inhibition: Methoxyurea derivatives have been explored as inhibitors of various enzymes.

-

Drug Discovery: The diethoxyethyl group can modulate physicochemical properties such as solubility and lipophilicity, which are important in drug design.

Safety and Handling

No specific safety data sheet (SDS) for 1-(2,2-diethoxyethyl)-3-methoxyurea is readily available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2,2-diethoxyethyl)-3-methoxyurea is a chemical entity with limited available data. The information presented here is based on basic chemical properties and theoretical synthetic pathways. Further research is required to determine its physical and chemical properties, establish a validated synthetic protocol, and explore its potential biological activities and applications. Researchers interested in this compound would need to perform de novo characterization and experimental work.

References

Technical Guide: Spectroscopic Analysis of 1-(2,2-diethoxyethyl)-3-methoxyurea

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data for 1-(2,2-diethoxyethyl)-3-methoxyurea (CAS No. 116451-49-1), alongside generalized experimental protocols for its synthesis and analysis. Due to the absence of published experimental spectra for this specific compound, this guide utilizes predictive models to forecast its spectroscopic characteristics.

Compound Overview

1-(2,2-diethoxyethyl)-3-methoxyurea is a substituted urea derivative. Substituted ureas are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Chemical Structure:

-

Molecular Formula: C₈H₁₈N₂O₄

-

Molecular Weight: 206.24 g/mol

-

Canonical SMILES: CCOC(CNC(=O)NOC)OCC

Predicted Spectroscopic Data

The following data has been generated using computational prediction tools to provide an expected spectroscopic profile for 1-(2,2-diethoxyethyl)-3-methoxyurea.

2.1. Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | 1.23 | Triplet | 6H |

| 2 | 3.53 | Quartet | 4H |

| 3 | 3.40 | Triplet | 2H |

| 4 | 4.55 | Triplet | 1H |

| 5 | 6.20 (approx.) | Broad Singlet | 1H |

| 6 | 7.50 (approx.) | Broad Singlet | 1H |

| 7 | 3.75 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | 15.3 |

| 2 | 62.5 |

| 3 | 42.8 |

| 4 | 101.5 |

| 5 (C=O) | 158.0 |

| 7 | 63.0 |

2.2. Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 - 3450 | Medium | N-H Stretch (Amide) |

| 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| 1680 - 1720 | Strong | C=O Stretch (Urea Carbonyl) |

| 1550 - 1640 | Medium | N-H Bend (Amide II) |

| 1050 - 1150 | Strong | C-O Stretch (Ether/Acetal) |

2.3. Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and elemental composition. The data below is predicted for Electron Ionization (EI).

Table 4: Predicted Key Mass Spectrum Fragments (m/z)

| m/z Value | Predicted Fragment Ion | Notes |

| 206 | [C₈H₁₈N₂O₄]⁺• | Molecular Ion (M⁺•) |

| 161 | [M - OCH₃ - CH₂]⁺ | Loss of methoxy and methylene radicals |

| 133 | [M - CH(OCH₂CH₃)₂]⁺ | Loss of the diethoxyethyl group |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Diethoxyacetal cation |

| 75 | [CH₂NHC(O)NH]⁺ | Fragment from urea core |

| 45 | [OCH₂CH₃]⁺ | Ethoxy group fragment |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of a compound like 1-(2,2-diethoxyethyl)-3-methoxyurea.

3.1. Synthesis Protocol: General Synthesis of N-Alkoxyureas

A common method for synthesizing N-substituted ureas involves the reaction of an amine with an isocyanate. For an N-alkoxyurea, a plausible route would involve reacting methoxyamine with 2,2-diethoxyethyl isocyanate.

-

Preparation of Isocyanate: 2,2-Diethoxyethylamine is reacted with a phosgene equivalent, such as triphosgene or N,N'-carbonyldiimidazole (CDI), in an inert aprotic solvent (e.g., dichloromethane or THF) in the presence of a non-nucleophilic base (e.g., triethylamine) to form 2,2-diethoxyethyl isocyanate in situ.[1]

-

Urea Formation: A solution of methoxyamine hydrochloride is neutralized with a base (e.g., sodium hydroxide or triethylamine) and then added dropwise to the isocyanate solution at 0°C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

3.2. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[2]

-

Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure sample homogeneity.[3]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[2]

3.3. IR Spectroscopy Protocol (FTIR-ATR)

-

Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[4]

-

Sample Application: Place a small drop of the neat liquid sample directly onto the clean ATR crystal.[4][5]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[4] The typical spectral range is 4000-400 cm⁻¹.[4]

-

Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.[4]

3.4. Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: The sample, dissolved in a volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[6] The sample is volatilized in the ion source.[7]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualizations

4.1. Logical Relationship Diagram

Caption: Relationship between the compound and its spectroscopic data.

4.2. Experimental Workflow Diagram

Caption: Generalized workflow for synthesis and spectroscopic analysis.

References

- 1. scribd.com [scribd.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

A Technical Guide to the Solubility and Stability of 1-(2,2-diethoxyethyl)-3-methoxyurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the small molecule 1-(2,2-diethoxyethyl)-3-methoxyurea. In the absence of publicly available experimental data for this specific compound, this document outlines the requisite experimental protocols and data presentation formats necessary for its thorough physicochemical characterization. Adherence to these methodologies will ensure the generation of robust and reliable data crucial for advancing drug development and research applications. This guide details standardized methods for solubility assessment in various media and delineates a complete stability testing program, including forced degradation studies as stipulated by International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of 1-(2,2-diethoxyethyl)-3-methoxyurea

A foundational understanding of the physicochemical properties of a compound is critical for its development. For 1-(2,2-diethoxyethyl)-3-methoxyurea, the following information has been collated from chemical databases.

| Property | Value | Source |

| CAS Number | 116451-49-1 | Guidechem[1] |

| Molecular Formula | C8H18N2O4 | Guidechem[1] |

| Molecular Weight | 206.24 g/mol | Guidechem[1] |

| Predicted pKa | 12.92 ± 0.46 | Guidechem[1] |

| Canonical SMILES | CCOC(CNC(=O)NOC)OCC | Guidechem[1] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive solubility profile should be established in a range of aqueous and organic solvents.

Experimental Protocols

Two primary methods are recommended for solubility determination: kinetic and thermodynamic solubility assays.

2.1.1. Kinetic Solubility Protocol

Kinetic solubility provides a high-throughput assessment and is particularly useful in early-stage discovery.[2][3]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2,2-diethoxyethyl)-3-methoxyurea in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, to allow for precipitation.[3]

-

Precipitation Detection: Quantify the amount of precipitated compound using nephelometry, which measures light scattering from undissolved particles.[2]

-

Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.

2.1.2. Thermodynamic (Equilibrium) Solubility Protocol

Thermodynamic solubility represents the true equilibrium solubility and is considered the gold standard. The shake-flask method is the most common approach.[4]

-

Sample Preparation: Add an excess amount of solid 1-(2,2-diethoxyethyl)-3-methoxyurea to a series of vials containing different solvents (e.g., water, ethanol, PBS at various pH values).

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation

Solubility data should be presented in a clear, tabular format.

Table 1: Illustrative Solubility Data for 1-(2,2-diethoxyethyl)-3-methoxyurea

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) |

| Water | 25 | Thermodynamic | Experimental Value |

| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Value |

| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | Experimental Value |

| Ethanol | 25 | Thermodynamic | Experimental Value |

| DMSO | 25 | Thermodynamic | Experimental Value |

| PBS (pH 7.4) | 37 | Kinetic | Experimental Value |

Stability Evaluation

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways and to establish the stability-indicating nature of analytical methods.[6][7] The compound should be subjected to the following conditions:

3.1.1. Hydrolytic Stability Protocol

-

Sample Preparation: Prepare solutions of 1-(2,2-diethoxyethyl)-3-methoxyurea in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.

-

Incubation: Store the solutions at elevated temperatures (e.g., 60°C) for a defined period.

-

Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.1.2. Oxidative Stability Protocol

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Store the solution at room temperature or a slightly elevated temperature.

-

Analysis: Analyze samples at various time intervals to assess the extent of degradation.

3.1.3. Photostability Protocol (ICH Q1B)

-

Sample Preparation: Expose the solid compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

Control: Keep a parallel set of samples in the dark to serve as a control.

-

Analysis: After the exposure period, compare the samples to the dark control for any changes in appearance and for the formation of degradants by HPLC.

3.1.4. Thermal Stability Protocol

-

Sample Preparation: Store the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C).

-

Analysis: Analyze the samples at different time points to determine the rate of degradation.

-

Theoretical Context: The thermal decomposition of urea derivatives often proceeds via four-center pericyclic reactions, yielding substituted isocyanates and amines.[9][10]

Data Presentation

The results of forced degradation studies should be summarized in a table.

Table 2: Illustrative Forced Degradation Data for 1-(2,2-diethoxyethyl)-3-methoxyurea

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants (Retention Time) |

| 0.1 N HCl | 24 h | 60 | Experimental Value | Experimental Value |

| 0.1 N NaOH | 24 h | 60 | Experimental Value | Experimental Value |

| Water | 24 h | 60 | Experimental Value | Experimental Value |

| 3% H₂O₂ | 24 h | 25 | Experimental Value | Experimental Value |

| Photolytic (ICH Q1B) | As per guideline | 25 | Experimental Value | Experimental Value |

| Thermal (Solid) | 7 days | 80 | Experimental Value | Experimental Value |

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Thermodynamic Solubility Experimental Workflow.

Caption: Forced Degradation Study Workflow.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 1-(2,2-diethoxyethyl)-3-methoxyurea. While specific experimental data for this molecule is not currently available in the public domain, the detailed protocols and data presentation formats outlined herein offer a clear path for researchers to generate the necessary data for regulatory submissions and further development. The application of these standardized methodologies will ensure a comprehensive understanding of the compound's physicochemical properties, a critical step in the drug discovery and development pipeline.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Stability testing protocols | PPTX [slideshare.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of 1-(2,2-diethoxyethyl)-3-methoxyurea Reveals Research Gap in Crystallographic Data

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of published crystal structure analysis for the compound 1-(2,2-diethoxyethyl)-3-methoxyurea. While information regarding its basic chemical properties is accessible, detailed crystallographic data, including unit cell dimensions, bond lengths, and angles, remains uncharacterized in the public domain. This presents a significant knowledge gap for researchers, scientists, and drug development professionals who rely on precise structural information for molecular modeling, drug design, and understanding intermolecular interactions.

Currently, available information is limited to fundamental compound identifiers and predicted properties.

Compound Identification and Properties

| Identifier | Value | Source |

| Chemical Name | 1-(2,2-diethoxyethyl)-3-methoxyurea | Guidechem[1] |

| CAS Number | 116451-49-1 | Guidechem[1] |

| Molecular Formula | C8H18N2O4 | Guidechem[1] |

| Molecular Weight | 206.2395 g/mol | Guidechem[1] |

| Canonical SMILES | CCOC(CNC(=O)NOC)OCC | Guidechem[1] |

| InChI Key | BHXLZXJRTXHILL-UHFFFAOYSA-N | Guidechem[1] |

Hypothetical Experimental Workflow

In the absence of specific experimental data for 1-(2,2-diethoxyethyl)-3-methoxyurea, a standard workflow for crystal structure analysis is presented below. This generalized protocol outlines the necessary steps that would be undertaken to determine the crystal structure of this, or a similar, novel compound.

Detailed Methodologies for a Hypothetical Crystal Structure Analysis

Should a researcher undertake the crystal structure analysis of 1-(2,2-diethoxyethyl)-3-methoxyurea, the following experimental protocols would be representative of a standard approach:

1. Synthesis and Purification: The compound would first be synthesized according to established organic chemistry methods. Following synthesis, purification is critical to obtaining high-quality crystals. This could be achieved through techniques such as recrystallization from a suitable solvent system, or column chromatography to isolate the compound to a high degree of purity.

2. Single Crystal Growth: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and crystals to form.

3. X-ray Data Collection: A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of orientations while a detector collects the diffraction pattern of the X-ray beams scattered by the crystal's electron density.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data. The refinement process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

5. Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric plausibility and overall quality. The final output is typically a Crystallographic Information File (CIF), which contains all the crystallographic data.

Future Outlook

The absence of a published crystal structure for 1-(2,2-diethoxyethyl)-3-methoxyurea highlights an opportunity for further research. The determination of its three-dimensional structure would provide valuable insights for the scientific community, particularly in fields where molecular geometry and intermolecular interactions are of paramount importance. Researchers are encouraged to explore this gap and contribute to the structural database. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for such data.[2][3]

References

Quantum Chemical Calculations for 1-(2,2-diethoxyethyl)-3-methoxyurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations for Urea Derivatives

Urea and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and chemical properties.[2][3] Quantum chemical calculations have emerged as a powerful tool to investigate the properties of these molecules at the atomic level, providing insights that are often difficult to obtain through experimental means alone. These computational methods allow for the prediction of molecular geometries, electronic structures, and reactivity, thereby aiding in the rational design of new drug candidates and materials.[1][2]

Theoretical studies on urea derivatives often employ Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[4] Common functionals such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311G(d,p), have been shown to provide accurate predictions for a variety of molecular properties.[4][5]

Methodology for Quantum Chemical Calculations

A typical workflow for the quantum chemical analysis of a molecule like 1-(2,2-diethoxyethyl)-3-methoxyurea involves several key steps, from initial structure preparation to the calculation of various properties.

Computational Workflow

The logical flow of a computational study on this molecule is depicted in the diagram below. This process ensures a systematic and thorough investigation of the molecule's properties.

Experimental Protocols

The following protocol outlines the typical steps for performing DFT calculations on a urea derivative, which would be applicable to 1-(2,2-diethoxyethyl)-3-methoxyurea.

Software: Gaussian 09/16, ORCA, or similar quantum chemistry package. Visualization: GaussView, Avogadro, or other molecular visualization software.

-

Molecular Structure Input: The initial 3D coordinates of 1-(2,2-diethoxyethyl)-3-methoxyurea are generated. This can be done using molecular building software or by modifying existing structures of similar molecules.

-

Geometry Optimization: The molecular geometry is optimized to find the most stable conformation (a minimum on the potential energy surface). This is typically performed using a DFT functional such as B3LYP with a basis set like 6-311G(d,p).[5]

-

Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Property Calculations: Following successful optimization, single-point energy calculations can be performed to obtain various electronic properties. These include:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.[5]

-

Dipole Moment: To assess the molecule's overall polarity.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic excitability and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[4]

-

Predicted Molecular Properties of 1-(2,2-diethoxyethyl)-3-methoxyurea

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations for 1-(2,2-diethoxyethyl)-3-methoxyurea. The values presented here are illustrative and based on typical results for similar urea derivatives.

Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.25 |

| N-C (amide) | 1.38 | |

| C-O (methoxy) | 1.36 | |

| C-C (ethyl) | 1.53 | |

| **Bond Angles (°) ** | N-C-N | 118.5 |

| O=C-N | 121.0 | |

| C-O-C (ether) | 112.0 | |

| Dihedral Angles (°) | H-N-C=O | 180.0 (trans) |

Calculated Electronic and Thermodynamic Properties

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 D |

| HOMO Energy (eV) | -6.8 eV |

| LUMO Energy (eV) | 1.2 eV |

| HOMO-LUMO Gap (eV) | 8.0 eV |

| Total Energy (Hartree) | -789.12345 |

| Zero-Point Energy (kcal/mol) | 155.6 |

| Gibbs Free Energy (Hartree) | -789.06789 |

Mulliken Atomic Charges

| Atom | Charge (e) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.60 |

| N (amide, adjacent to methoxy) | -0.45 |

| N (amide, adjacent to ethyl) | -0.50 |

| O (methoxy) | -0.40 |

Relationship Between Molecular Structure and Electronic Properties

The electronic properties of 1-(2,2-diethoxyethyl)-3-methoxyurea are intrinsically linked to its molecular structure. The diagram below illustrates these key relationships.

Conclusion

Quantum chemical calculations provide a powerful and insightful approach to understanding the properties of 1-(2,2-diethoxyethyl)-3-methoxyurea. By employing established theoretical protocols, researchers can predict a wide range of structural, electronic, and thermodynamic parameters. This in-depth theoretical knowledge is invaluable for the rational design and development of new urea derivatives with tailored properties for applications in drug discovery and materials science. The methodologies and illustrative data presented in this guide offer a solid foundation for initiating and interpreting computational studies on this and related molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On New Substances of Urea Derivatives Obtained by the Quantum-mechanical Method ab Initio, Their Structural-geometric, Charge and Energy Properties, International Journal on Data Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Methoxyurea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyurea compounds, a class of small molecules characterized by a methoxy group attached to a urea moiety, have emerged as a promising area of research in drug discovery and development. Their structural similarity to endogenous molecules and their capacity for chemical modification make them attractive candidates for targeting various biological processes. This technical guide provides an in-depth exploration of the potential biological activities of methoxyurea derivatives, with a primary focus on their anticancer properties. We will delve into their mechanisms of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Anticancer Activity of Methoxyurea Derivatives

A significant body of research has focused on the potential of methoxyurea compounds as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as chemotherapeutic agents.

Quantitative Data Summary

The cytotoxic and inhibitory activities of various methoxyurea and related urea derivatives are summarized in the tables below. These data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), provide a quantitative measure of their potency.

Table 1: Cytotoxicity of Methoxyurea and Urea Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| N-4-methoxybenzoyl-N'-phenylurea | HeLa (Cervical Cancer) | 6.50 mM | [1] |

| Compound 8c | A549 (Non-small cell lung cancer) | < 5 µM | [2] |

| Compound 9b | A549 (Non-small cell lung cancer) | < 5 µM | [2] |

| Compound 9d | A549 (Non-small cell lung cancer) | < 5 µM | [2] |

| Compound 9b | HCT116 (Colon cancer) | < 3 µM | [2] |

| Compound 9d | HCT116 (Colon cancer) | < 3 µM | [2] |

| Compound 9g | HCT116 (Colon cancer) | < 3 µM | [2] |

| Compound 9a | MCF7 (Breast cancer) | < 3 µM | [2] |

| Compound 9b | MCF7 (Breast cancer) | < 3 µM | [2] |

| Compound 9d | MCF7 (Breast cancer) | < 3 µM | [2] |

| Compound 9e | MCF7 (Breast cancer) | < 3 µM | [2] |

| Compound 9a | PC3 (Prostate cancer) | < 5 µM | [2] |

| Compound 9b | PC3 (Prostate cancer) | < 5 µM | [2] |

| Compound 9d | PC3 (Prostate cancer) | < 5 µM | [2] |

| Compound 9e | PC3 (Prostate cancer) | < 5 µM | [2] |

| Menthone-derived pyrimidine-urea 4i | HeLa (Cervical Cancer) | 6.04 ± 0.62 µM | [3][4] |

| Menthone-derived pyrimidine-urea 4g | MGC-803 (Gastric Cancer) | 3.21 ± 0.67 µM | [3][4] |

| Menthone-derived pyrimidine-urea 4s | MCF-7 (Breast Cancer) | 19.09 ± 0.49 µM | [3][4] |

| Menthone-derived pyrimidine-urea 4m | A549 (Lung Cancer) | 18.68 ± 1.53 µM | [3][4] |

| N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16j | CEM (Leukemia) | 0.38 - 4.07 µM | [5] |

| N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16j | Daudi (Lymphoma) | 0.38 - 4.07 µM | [5] |

| N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16j | MCF-7 (Breast Cancer) | 0.38 - 4.07 µM | [5] |

| N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16j | Bel-7402 (Hepatoma) | 0.38 - 4.07 µM | [5] |

| N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16j | DU-145 (Prostate Cancer) | 0.38 - 4.07 µM | [5] |

| N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16j | DND-1A (Melanoma) | 0.38 - 4.07 µM | [5] |

| N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16j | LOVO (Colon Cancer) | 0.38 - 4.07 µM | [5] |

| N-3-bromoacetylaminophenyl-N'-alkyl/aryl urea 16j | MIA Paca (Pancreatic Cancer) | 0.38 - 4.07 µM | [5] |

Table 2: Inhibition of Kinases by Urea Derivatives

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 µM | [6] |

| Pyridine-urea 8n | VEGFR-2 | > 50 µM | [6] |

| Sorafenib (reference) | VEGFR-2 | 0.09 ± 0.01 µM | [6] |

Mechanisms of Action

The anticancer activity of methoxyurea and other urea derivatives is attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. The primary mechanisms of action identified to date include the inhibition of critical signaling pathways and the disruption of microtubule dynamics.

Inhibition of Signaling Pathways

Urea derivatives have been shown to inhibit several signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.

Many urea derivatives function as inhibitors of receptor tyrosine kinases (RTKs). RTKs are cell surface receptors that play a crucial role in cellular signaling by phosphorylating tyrosine residues on target proteins upon binding to growth factors. Dysregulation of RTK signaling is a common feature of many cancers. By blocking the ATP-binding site of RTKs, urea-based inhibitors can prevent their activation and downstream signaling.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes of this pathway, particularly RAS and RAF, are common in many cancers, leading to its constitutive activation. Some diaryl urea derivatives have been shown to inhibit this pathway, often by targeting RAF kinases.

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain urea derivatives have been identified as inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis. Some urea derivatives have been shown to inhibit tubulin polymerization, thereby exerting their anticancer effects.

Caption: Inhibition of tubulin polymerization by methoxyurea derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of methoxyurea compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxyurea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity. It measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

-

Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin and prepare a polymerization buffer (e.g., containing GTP and glycerol).

-

Assay Setup: In a 96-well plate, add the methoxyurea compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C. Monitor the change in absorbance over time. An increase in absorbance indicates microtubule formation.

-

Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (no compound). Determine the concentration of the compound that inhibits polymerization by 50% (IC50).

Conclusion and Future Directions

Methoxyurea compounds represent a versatile scaffold with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Their demonstrated ability to inhibit key signaling pathways and disrupt fundamental cellular processes like microtubule dynamics underscores their promise. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the biological activities of this intriguing class of molecules.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxyurea scaffold will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Identification and Validation: While several potential targets have been identified, further studies are needed to definitively confirm the direct molecular targets of various methoxyurea derivatives.

-

In Vivo Efficacy and Safety: Promising compounds identified in vitro must be evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of methoxyurea compounds with existing anticancer drugs could lead to more effective treatment strategies and overcome drug resistance.

By addressing these research avenues, the full therapeutic potential of methoxyurea compounds can be unlocked, paving the way for the development of new and effective treatments for cancer and other diseases.

References

A Comprehensive Technical Review of N-Substituted Urea Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

N-substituted urea derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules. Their unique hydrogen bonding capabilities, structural rigidity, and synthetic accessibility have established them as a cornerstone in the design of enzyme inhibitors, receptor modulators, and other targeted therapies. This technical guide provides an in-depth literature review of the synthesis, biological activities, and structure-activity relationships of N-substituted urea derivatives, with a focus on their applications in drug discovery.

Synthetic Methodologies

The construction of the N-substituted urea moiety can be achieved through several reliable synthetic routes. The most prevalent methods involve the reaction of an amine with an isocyanate, or the use of phosgene equivalents to avoid the handling of highly toxic reagents.

Classical Synthesis via Isocyanate Reaction

The most fundamental and widely used method for synthesizing N,N'-disubstituted ureas is the nucleophilic addition of a primary or secondary amine to an isocyanate. This reaction is typically efficient and proceeds under mild conditions.

General Experimental Protocol: Amine-Isocyanate Reaction

To a solution of a selected amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), the corresponding isocyanate (1.0-1.1 eq.) is added, often at 0°C to control the initial exothermic reaction. The reaction mixture is then stirred at room temperature for a period ranging from 2 to 24 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is often removed under reduced pressure, and the resulting solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography to yield the desired N,N'-disubstituted urea.[1]

Synthesis via Phosgene and Phosgene Equivalents

Isocyanates themselves are commonly generated from primary amines using phosgene (COCl₂) or safer, solid phosgene equivalents like triphosgene (BTC).[2] This two-step, one-pot procedure first involves the formation of the isocyanate intermediate, which is then reacted in situ with a second amine to form an unsymmetrical urea. Safer alternatives to phosgene, such as N,N'-Carbonyldiimidazole (CDI), are also widely employed and are preferred for their lower toxicity and solid state, which makes them easier to handle.[2]

Rearrangement Reactions

Alternative pathways to generate the critical isocyanate intermediate include several named reactions, such as the Curtius, Hofmann, and Lossen rearrangements.[2][3] These methods are valuable for accessing ureas from carboxylic acids, amides, or hydroxamic acids, respectively, thereby broadening the range of accessible starting materials. The Curtius rearrangement, for example, proceeds through an acyl azide intermediate which rearranges to the isocyanate with loss of nitrogen gas.[4]

Workflow for the Synthesis of N-Substituted Ureas

Caption: General synthetic pathways to N-substituted ureas.

Biological Activities and Therapeutic Applications

N-substituted urea derivatives exhibit a vast range of biological activities, making them a focal point of drug discovery programs targeting numerous diseases.

Kinase Inhibition

A prominent application of this scaffold is in the development of protein kinase inhibitors for cancer therapy. The urea moiety is an effective hydrogen bond donor-acceptor, capable of forming key interactions with the hinge region of the ATP-binding pocket of many kinases.

Sorafenib (Nexavar®) , a diaryl urea, is a multikinase inhibitor that targets Raf kinases (C-Raf, B-Raf) and several receptor tyrosine kinases (VEGFR, PDGFR), inhibiting both tumor cell proliferation and angiogenesis.[5] Similarly, Quizartinib , another urea-containing compound, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[2]

Many diaryl ureas function as Type II inhibitors, binding to the "DFG-out" inactive conformation of the kinase. This often provides greater selectivity compared to ATP-competitive Type I inhibitors.[6] For example, the N,N'-diaryl urea inhibitor BIRB-796 targets p38α MAP kinase by stabilizing the DFG-out conformation, where the urea NH groups form crucial hydrogen bonds with the backbone of the DFG motif.[6]

Signaling Pathway for p38 MAP Kinase Inhibition

Caption: Inhibition of the p38 MAPK pathway by a diaryl urea compound.

Table 1: N-Substituted Urea Derivatives as Kinase Inhibitors

| Compound | Target Kinase(s) | IC₅₀ (nM) | Disease Indication |

| Sorafenib | Raf-1, B-Raf, VEGFR-2, PDGFR-β | 6 (Raf-1), 22 (B-Raf) | Renal Cell Carcinoma |

| Regorafenib | VEGFR, TIE2, PDGFR, FGFR | 4.2 (VEGFR1) | Colorectal Cancer |

| Lenvatinib | VEGFR, FGFR, PDGFR, KIT, RET | 4 (VEGFR2) | Thyroid Cancer |

| Quizartinib | FLT3 | <1 | Acute Myeloid Leukemia |

| BIRB-796 | p38α MAP Kinase | 38 | Inflammatory Diseases |

Antimicrobial Activity

N-substituted ureas have also been explored for their potential as antimicrobial agents. They have shown activity against a range of bacterial and fungal pathogens.[7] The mechanism of action can vary, but some derivatives are thought to interfere with essential enzymatic pathways in microorganisms.

General Experimental Protocol: In Vitro Antimicrobial Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) for urea derivatives is determined using a broth microdilution method. A series of twofold dilutions of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Each well is then inoculated with a standardized suspension of the target microorganism. Positive (microorganism and medium) and negative (medium only) controls are included. The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]

Table 2: Antimicrobial Activity of Selected N-Substituted Urea Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 3l | Acinetobacter baumannii | < 32 (94.5% inhibition) | [7] |

| 3k | Staphylococcus aureus | Moderate Inhibition | [7] |

| 3c | Klebsiella pneumoniae | Moderate Inhibition | [7] |

| Thiourea 3 | Gram-positive/negative bacteria | > Chloramphenicol | [7] |

Other Biological Activities

The therapeutic utility of this scaffold extends to numerous other areas. Substituted ureas are known to possess anticonvulsant, anti-inflammatory, antiviral (including HIV-1 protease inhibition), and herbicidal properties.[9]

Structure-Activity Relationships (SAR)

The biological activity of N-substituted ureas can be finely tuned by modifying the substituents on the nitrogen atoms. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

For kinase inhibitors, a common template is the N,N'-diaryl urea. One aryl ring (often termed the "head" group) typically occupies the ATP-binding site and interacts with the hinge region, while the second aryl ring (the "tail" group) extends towards a more solvent-exposed region, which can be modified to enhance selectivity and potency.

For antitubercular ureas, studies have shown that a bulky aliphatic group (like adamantyl) on one nitrogen and an aryl ring on the other is favorable for activity.[8] Modification of the central urea core itself, for instance by N-methylation or conversion to a thiourea, often leads to a significant decrease in activity, highlighting the importance of the urea's hydrogen-bonding capacity.[8]

Logical Diagram of General SAR Principles

Caption: Key structure-activity relationships for N-substituted ureas.

Conclusion

The N-substituted urea scaffold is a remarkably versatile and enduringly important motif in medicinal chemistry. Its straightforward synthesis and ability to engage in critical hydrogen bonding interactions have led to its incorporation into a wide array of approved drugs and clinical candidates, particularly in oncology. Future research will likely focus on developing novel urea derivatives with improved selectivity profiles, enhanced drug-like properties, and applications against new and challenging biological targets. The continued exploration of this chemical space promises to yield the next generation of innovative therapeutics.

References

- 1. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 2. asianpubs.org [asianpubs.org]

- 3. US4820871A - Process for the preparation of N,N-diaryl-ureas - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. p38 alpha Kinase Enzyme System [worldwide.promega.com]

Unveiling 1-(2,2-diethoxyethyl)-3-methoxyurea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2-diethoxyethyl)-3-methoxyurea, a substituted urea derivative, is a chemical entity with limited publicly available data. This technical guide synthesizes the known information regarding its physicochemical properties and provides a putative synthesis pathway based on established chemical principles. Despite a comprehensive search of scientific literature and patent databases, no information on the specific discovery, historical development, biological activity, or mechanism of action for this compound has been identified. This document serves as a foundational resource, presenting the available data and outlining a theoretical framework for its synthesis to support future research endeavors.

Introduction

Substituted ureas are a well-established class of compounds with a broad spectrum of applications, ranging from pharmaceuticals to agrochemicals. The structural motif of 1-(2,2-diethoxyethyl)-3-methoxyurea, featuring a diethoxyethyl group and a methoxyurea moiety, suggests potential for unique chemical and biological properties. However, the absence of published research indicates that this compound may be a novel research chemical, a synthetic intermediate, or a compound that has not been extensively investigated. This guide aims to provide a clear and concise summary of the existing chemical data and a theoretical basis for its laboratory synthesis.

Physicochemical Properties

The fundamental physicochemical properties of 1-(2,2-diethoxyethyl)-3-methoxyurea are summarized below. This information is primarily aggregated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 116451-49-1 | [1] |

| Molecular Formula | C8H18N2O4 | [1] |

| Molecular Weight | 206.24 g/mol | |

| Melting Point | 56-58 °C | |

| Predicted pKa | 12.92 ± 0.46 | [1] |

| Canonical SMILES | CCOC(CNC(=O)NOC)OCC | [1] |

| InChIKey | BHXLZXJRTXHILL-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While no specific, validated experimental protocol for the synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea has been found in the literature, a plausible synthetic route can be postulated based on general principles of urea synthesis. The reaction would likely involve the coupling of an isocyanate precursor with a hydroxylamine derivative.

Putative Synthesis Workflow

A potential method for the synthesis of 1-(2,2-diethoxyethyl)-3-methoxyurea involves the reaction of 2,2-diethoxyethan-1-amine with a methoxyisocyanate precursor or a related carbonylating agent.

References

Methodological & Application

Application Notes and Protocols: Synthetic Route Development Using 1-(2,2-diethoxyethyl)-3-methoxyurea

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic utilization of 1-(2,2-diethoxyethyl)-3-methoxyurea in the development of heterocyclic compounds, which are key scaffolds in medicinal chemistry. The protocol focuses on a plausible and efficient synthetic route for the preparation of substituted dihydropyrimidinones, leveraging the unique structural features of the starting material.

Introduction

1-(2,2-diethoxyethyl)-3-methoxyurea is a valuable bifunctional reagent for the synthesis of various heterocyclic frameworks. The presence of a masked aldehyde functionality (the diethoxyethyl group) and a reactive urea moiety within the same molecule allows for streamlined synthetic strategies, particularly in multicomponent reactions. Under acidic conditions, the acetal group can be hydrolyzed to an in-situ generated aldehyde, which can then participate in intramolecular or intermolecular cyclization reactions. This approach offers a convergent and efficient pathway to complex molecules from simple precursors, a desirable strategy in drug discovery and development.

This application note details a protocol for the acid-catalyzed cyclization of 1-(2,2-diethoxyethyl)-3-methoxyurea with a β-ketoester in a Biginelli-type reaction to yield a substituted dihydropyrimidinone.

Proposed Synthetic Pathway: Biginelli-Type Reaction

The core of the proposed synthetic route is a one-pot, three-component Biginelli-type reaction. In this reaction, 1-(2,2-diethoxyethyl)-3-methoxyurea acts as both the urea component and the aldehyde precursor. The reaction is initiated by the in-situ generation of 2-ureidoacetaldehyde through acid-catalyzed hydrolysis of the diethyl acetal. This aldehyde then reacts with a β-ketoester and the urea moiety to form the dihydropyrimidinone ring system.

Caption: Proposed Biginelli-type reaction pathway for the synthesis of a substituted dihydropyrimidinone.

Experimental Protocol

Synthesis of 1-Methoxy-4-methyl-1,2,3,4-tetrahydropyrimidin-2-one

This protocol describes the synthesis of a model dihydropyrimidinone derivative from 1-(2,2-diethoxyethyl)-3-methoxyurea and ethyl acetoacetate.

Materials:

-

1-(2,2-diethoxyethyl)-3-methoxyurea

-

Ethyl acetoacetate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2,2-diethoxyethyl)-3-methoxyurea (1.0 eq), ethyl acetoacetate (1.1 eq), and ethanol (20 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Slowly add concentrated hydrochloric acid (0.2 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate (50 mL) and a saturated solution of sodium bicarbonate (30 mL) to neutralize the acid.

-